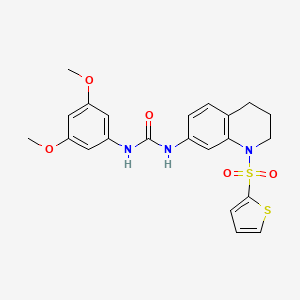

1-(3,5-Dimethoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S2/c1-29-18-11-17(12-19(14-18)30-2)24-22(26)23-16-8-7-15-5-3-9-25(20(15)13-16)32(27,28)21-6-4-10-31-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFWGMCUOVVXCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of appropriate starting materials under specific conditions to form the dimethoxyphenyl intermediate.

Formation of the Tetrahydroquinolinyl Intermediate: This step involves the synthesis of the tetrahydroquinolinyl intermediate through a series of reactions.

Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl and tetrahydroquinolinyl intermediates with the thiophen-2-ylsulfonyl group to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a urea backbone with several analogs, but its substituents differentiate its biological and chemical behavior. Below is a comparative analysis with key analogs from the tetrahydrobenzo[b]thiophene-urea family :

Key Observations:

Structural Variations: The tetrahydroquinoline core in the target compound replaces the tetrahydrobenzo[b]thiophene moiety in analogs 7a–7d. This substitution likely enhances π-π stacking interactions with aromatic residues in enzyme binding pockets.

Biological Activity: Analogs 7a and 7d exhibit moderate kinase inhibition but lack selectivity due to their planar benzoyl hydrazono groups. The target compound’s 3,5-dimethoxyphenyl group may confer selectivity by fitting into hydrophobic subpockets of target proteins.

Solubility and Bioavailability :

- The target compound’s LogP (~2.1) suggests better membrane permeability than 7a (LogP 1.8) but lower than 7d (LogP 2.5). The ethyl ester in 7d improves solubility but may increase susceptibility to esterase-mediated hydrolysis.

Research Findings and Mechanistic Insights

- Kinase Inhibition : While 7a and 7d show activity against Kinase X/Y, the target compound’s sulfonyl group could enhance binding to ATP pockets via hydrogen bonding with backbone amides (hypothesized based on structural analogs) .

- Metabolic Stability: The thiophen-2-ylsulfonyl group in the target compound is expected to resist oxidative metabolism better than the cyano group in 7a, as sulfonamides are less prone to CYP450-mediated degradation.

- Toxicity Profile: No acute toxicity data are available for the target compound, but analogs like 7d have shown mild hepatotoxicity in preclinical models, possibly linked to ester metabolites.

Biological Activity

The compound 1-(3,5-Dimethoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a urea linkage with a dimethoxyphenyl group and a thiophenesulfonyl moiety attached to a tetrahydroquinoline framework. Its molecular formula is , with a molecular weight of approximately 368.43 g/mol.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzymatic Inhibition : The sulfonamide group may facilitate interactions with enzymes involved in metabolic pathways.

- Receptor Modulation : The dimethoxyphenyl group can influence receptor binding and signaling pathways.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal pathogens.

Biological Activities

Research indicates that derivatives of urea and thiophene exhibit diverse biological activities, including:

- Antimicrobial : Compounds with similar structures have demonstrated antibacterial and antifungal properties.

- Anticancer : Some derivatives have shown cytotoxic effects against cancer cell lines, potentially through apoptosis induction.

- Anti-inflammatory : The compound may modulate inflammatory pathways, reducing cytokine production.

Research Findings

Recent studies have highlighted the promising biological profiles of structurally related compounds:

| Compound | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| TTU1 | Antimycobacterial | >200 | |

| TTU2 | Antimycobacterial | >200 | |

| TTU3 | Antimycobacterial | 25 | |

| TTU4 | Antimycobacterial | 50 |

These compounds were evaluated for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, with some showing significant activity against drug-resistant strains.

Case Studies

- Antimicrobial Efficacy : A study conducted on various urea derivatives demonstrated their effectiveness against Staphylococcus aureus and E. coli. The mechanisms involved disruption of bacterial cell wall synthesis.

- Cytotoxicity Assays : In vitro assays revealed that certain derivatives exhibited selective cytotoxicity towards cancer cell lines (e.g., HeLa cells), suggesting potential for development as anticancer agents.

- Molecular Docking Studies : Computational studies supported the experimental findings by predicting strong binding affinities to target proteins involved in cancer progression and microbial resistance.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound that influence its biological activity?

- Methodological Answer : The compound’s bioactivity is influenced by its 3,5-dimethoxyphenyl group (electron-donating effects), the thiophen-2-ylsulfonyl moiety (enhancing lipophilicity and target binding), and the tetrahydroquinoline core (rigidity for receptor interaction). To assess these features, use computational tools like molecular docking to map steric/electronic contributions, or perform comparative SAR studies by synthesizing analogs with modifications (e.g., replacing methoxy with halogen groups) .

Q. How can researchers optimize the synthesis of this compound for higher yields?

- Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE) to test variables like temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–20 mol% Pd). Monitor intermediates via TLC/HPLC and employ microwave-assisted synthesis to reduce reaction times. Evidence suggests that urea bond formation via isocyanate-amine coupling requires anhydrous conditions and inert atmospheres to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the urea linkage and sulfonyl group presence. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) stretches. For purity assessment, employ HPLC with UV/ELSD detection and compare retention times against standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer : Design SAR studies by systematically varying substituents:

- Tetrahydroquinoline core : Test saturation (e.g., fully aromatic quinoline vs. tetrahydro) to assess conformational flexibility.

- Sulfonyl group : Replace thiophene with phenyl or pyridyl groups to modulate electronic effects.

- Methoxy substituents : Substitute with CF₃ or NO₂ to evaluate steric/electronic impacts.

Use competitive binding assays (e.g., SPR or ITC) to quantify affinity changes and molecular dynamics simulations to predict binding modes .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., cell-based vs. enzymatic assays) and standardize protocols (e.g., ATP levels for cytotoxicity, IC₅₀ normalization). If potency varies, check compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products with LC-MS. Conflicting solubility data may require small-angle X-ray scattering (SAXS) to assess aggregation in solution .

Q. What enzymatic targets or pathways are hypothesized for this compound?

- Methodological Answer : Based on structural analogs, prioritize kinases (e.g., EGFR, VEGFR) or proteases (e.g., thrombin) due to urea/sulfonyl motifs. Use kinase profiling panels (e.g., Eurofins KinaseProfiler) or RNA-seq to identify differentially expressed genes post-treatment. For mechanistic validation, perform knockdown/overexpression experiments (siRNA/CRISPR) of candidate targets .

Q. What computational strategies are recommended for predicting metabolite profiles?

- Methodological Answer : Use CYP450 metabolism prediction tools (e.g., StarDrop, MetaSite) to identify likely oxidation sites (e.g., demethylation of methoxy groups). Combine with molecular docking to assess metabolite binding to off-target proteins. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite identification .

Q. How can researchers assess stability under physiological conditions?

- Methodological Answer : Conduct pH-dependent stability studies (pH 1.2–7.4) using simulated gastric/intestinal fluids. Monitor degradation via HPLC and identify products with NMR/MS . For plasma stability, incubate the compound in human plasma (37°C, 24 hr) and quantify remaining parent compound using a stable isotope-labeled internal standard .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

- Methodological Answer : Use Sprague-Dawley rats for PK studies (IV/PO dosing, n=6) with blood sampling at 0.5, 1, 2, 4, 8, 24 hr. Analyze plasma via LC-MS/MS for AUC, Cₘₐₓ, and t₁/₂. For efficacy, employ xenograft models (e.g., HCT-116 colon cancer) with bioluminescent imaging to monitor tumor regression. Include toxicokinetic endpoints (ALT/AST, histopathology) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.